Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-
Overview
Description
N,O-Diacetyltyramine is a compound isolated from the actinomycete Pseudonocardia endophytica VUK-10. It exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Additionally, it demonstrates cytotoxicity towards various cancer cell lines, including MDA-MB-231, HeLa, MCF-7, and OAW-42 cells .
Mechanism of Action
Target of Action
N,O-Diacetyltyramine exhibits both antibacterial activity and cytotoxicity . It has been found to be active against a panel of bacteria, including both Gram-positive and Gram-negative strains, as well as fungi . Additionally, it demonstrates cytotoxicity towards certain cancer cells, including MDA-MB-231, HeLa, MCF-7, and OAW-42 cells .
Mode of Action
Its antibacterial and antifungal activities suggest that it may interact with bacterial and fungal cells in a way that inhibits their growth or survival . Its cytotoxicity towards certain cancer cells indicates that it may interfere with cellular processes that are essential for the survival and proliferation of these cells .
Biochemical Pathways
Given its antibacterial, antifungal, and cytotoxic activities, it is likely that it impacts multiple pathways related to cell growth, survival, and proliferation .
Pharmacokinetics
It is known that the compound can be isolated from the actinomycete pseudonocardia endophytica vuk-10 , suggesting that it may be produced and metabolized by certain microorganisms.
Result of Action
The result of N,O-Diacetyltyramine’s action is the inhibition of growth and survival of certain bacteria, fungi, and cancer cells . This suggests that it may have potential applications in the treatment of infections caused by these microorganisms, as well as in the treatment of certain types of cancer .
Action Environment
The action of N,O-Diacetyltyramine may be influenced by various environmental factors. For instance, the presence of other microorganisms, the pH of the environment, and the availability of nutrients may all affect the production, activity, and stability of the compound . .
Biochemical Analysis
Biochemical Properties
N,O-Diacetyltyramine has been found to be active against a panel of 13 bacteria and a panel of nine fungi . It is also cytotoxic to MDA-MB-231, HeLa, MCF-7, and OAW42 cancer cells . The compound interacts with these cells and biomolecules, influencing their functions and activities.
Cellular Effects
N,O-Diacetyltyramine has been shown to have significant effects on various types of cells. It is cytotoxic to MDA-MB-231, HeLa, MCF-7, and OAW42 cancer cells . The compound influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has diverse biological activities and can influence a multitude of physiological mechanisms .
Dosage Effects in Animal Models
It is known that the compound has diverse biological activities and can influence a multitude of physiological mechanisms .
Metabolic Pathways
It is known that the compound has diverse biological activities and can influence a multitude of physiological mechanisms .
Transport and Distribution
It is known that the compound has diverse biological activities and can influence a multitude of physiological mechanisms .
Subcellular Localization
It is known that the compound has diverse biological activities and can influence a multitude of physiological mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,O-Diacetyltyramine can be synthesized through the acetylation of tyramine. The reaction involves the use of acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of N,O-Diacetyltyramine involves the fermentation of Pseudonocardia endophytica VUK-10. The compound is then extracted from the fermentation broth using organic solvents, followed by purification through chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
N,O-Diacetyltyramine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to tyramine.
Substitution: It can undergo nucleophilic substitution reactions, where the acetyl groups are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Tyramine and its derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N,O-Diacetyltyramine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other bioactive compounds.
Biology: It serves as a tool to study bacterial and fungal infections due to its antibacterial and antifungal properties.
Medicine: Its cytotoxicity towards cancer cells makes it a potential candidate for anticancer drug development.
Industry: It is used in the development of antimicrobial agents for various applications
Comparison with Similar Compounds
Similar Compounds
Tyramine: A naturally occurring monoamine compound derived from the amino acid tyrosine.
N-Methyltyramine: A methylated derivative of tyramine.
N,N-Dimethyltyramine (Hordenine): Another methylated derivative of tyramine.
N,N,N-Trimethyltyramine (Candicine): A trimethylated derivative of tyramine .
Uniqueness
N,O-Diacetyltyramine is unique due to its dual acetylation, which enhances its antibacterial, antifungal, and cytotoxic properties compared to its parent compound, tyramine. This modification also affects its solubility and stability, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
[4-(2-acetamidoethyl)phenyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-9(14)13-8-7-11-3-5-12(6-4-11)16-10(2)15/h3-6H,7-8H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDRBPVTMKQIBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=C(C=C1)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60341966 | |
Record name | N-(4-acetoxyphenylethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60341966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14383-56-3 | |
Record name | N-(4-acetoxyphenylethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60341966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of isolating this compound from a mangrove ecosystem?
A2: Mangrove ecosystems are known for their rich biodiversity and are a promising source of novel bioactive compounds. [] The isolation of Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]- from a mangrove-derived Pseudonocardia species underscores the underexplored potential of these environments for discovering new drug leads, particularly for tackling challenges like antimicrobial resistance and cancer.
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